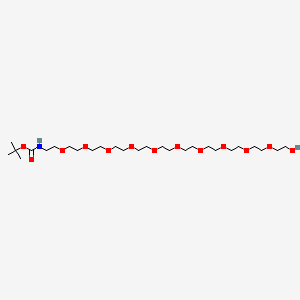

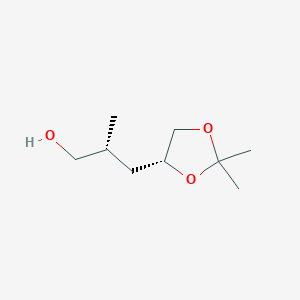

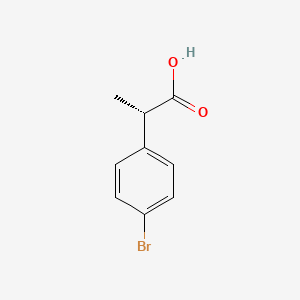

![molecular formula C12H10Cl2N2S2 B3105981 2-[(2-Amino-6-chlorophenyl)disulfanyl]-3-chloroaniline CAS No. 155909-29-8](/img/structure/B3105981.png)

2-[(2-Amino-6-chlorophenyl)disulfanyl]-3-chloroaniline

Overview

Description

2-[(2-Amino-6-chlorophenyl)disulfanyl]-3-chloroaniline (2ACPCA) is a derivative of aniline, a type of aromatic amine. It is generally used as a reagent in organic synthesis, and has been studied for its potential applications in the field of medicinal chemistry. It is a colorless, water-soluble, crystalline solid that is relatively stable in air and has a slightly pungent odor.

Scientific Research Applications

Peroxidation Studies

- Peroxidation Reactions : Research by Holland and Saunders (1968) in "Tetrahedron" investigated the peroxidation of 4-chloroaniline, leading to the production of various intermediates and oxidation products (Holland & Saunders, 1968).

Biotransformation Studies

- Biotransformation in Rats : Hong and Rankin (1998) in "Xenobiotica" explored the biotransformation of 2-chloroaniline in rats, revealing major pathways like para-hydroxylation and sulphate conjugation (Hong & Rankin, 1998).

Degradation Studies

- Degradation by Persulfate Activation : Hussain et al. (2012) in "Chemical Engineering Journal" studied the degradation of p-chloroaniline by persulfate activated with zero-valent iron, finding effective degradation under specific conditions (Hussain et al., 2012).

Metabolic Studies

- Metabolism of Sulofenur : Ehlhardt et al. (1992) in "Chemical Research in Toxicology" examined the metabolism of p-chloroaniline and its relevance to the toxicity of the oncolytic agent sulofenur (Ehlhardt et al., 1992).

Structural Studies

- Structural Analysis : Hartung et al. (2005) in "Acta Crystallographica Section E" performed a structural analysis of a 1,2-substituted disulfane, providing insights into the torsion angles and structural features (Hartung et al., 2005).

Phototransformation Studies

- Phototransformation in Aqueous Solution : Othmen and Boule (1999) in "Journal of Photochemistry and Photobiology A-chemistry" identified photoproducts from the irradiation of 2,6-dichloroaniline, contributing to our understanding of photochemical reactions of such compounds (Othmen & Boule, 1999).

Mechanism of Action

Target of Action

Similar compounds have been known to targetCyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it a potential target for anti-cancer therapies .

Mode of Action

Based on the structure and properties of similar compounds, it can be hypothesized that this compound may interact with its target protein (like cdk2) and inhibit its function . This inhibition could lead to changes in cellular processes, such as cell cycle progression .

Biochemical Pathways

If we consider its potential target (cdk2), the compound could affect the cell cycle regulation pathway . Inhibition of CDK2 can lead to cell cycle arrest, affecting the downstream processes of DNA replication and cell division .

Result of Action

Based on the potential target (cdk2), the compound could induce cell cycle arrest, which could lead to inhibition of cell proliferation . This could potentially be beneficial in the context of cancer treatment, where uncontrolled cell proliferation is a key issue .

properties

IUPAC Name |

2-[(2-amino-6-chlorophenyl)disulfanyl]-3-chloroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2S2/c13-7-3-1-5-9(15)11(7)17-18-12-8(14)4-2-6-10(12)16/h1-6H,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBGNJDYBWBRPTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)SSC2=C(C=CC=C2Cl)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Amino-6-chlorophenyl)disulfanyl]-3-chloroaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Potassium Bicyclo[2.2.1]heptan-2-yltrifluoroborate](/img/structure/B3105911.png)

![[1,2,4]Triazolo[1,5-a]pyridin-5-amine](/img/structure/B3105939.png)

![3-Oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B3105983.png)

![2,8-Dimethyl-5H-dibenzo[a,d]cyclohepten-5-one](/img/structure/B3105986.png)

![N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B3106000.png)